![molecular formula C24H22N2O2 B4963620 N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4963620.png)
N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide, also known as DPC, is a cyclopropane-based compound that has shown potential as a pharmacological tool for studying the function of certain proteins in the human body.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide works by binding to a specific site on the protein it is targeting, thereby inhibiting its activity. In the case of HCN1, N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide binds to a site on the protein that is important for its function as a voltage-gated ion channel. This results in a decrease in the activity of HCN1, which in turn leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease the excitability of neurons in the brain, which could have potential therapeutic applications for the treatment of conditions such as epilepsy and chronic pain. N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide has also been shown to have effects on calcium signaling in cells, which could have implications for the treatment of diseases such as hypertension and heart failure.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide as a pharmacological tool is its selectivity for specific proteins. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide. One potential direction is to investigate its potential therapeutic applications for the treatment of neurological and cardiovascular disorders. Another potential direction is to develop more selective compounds based on the structure of N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide, which could further enhance its usefulness as a pharmacological tool for studying protein function. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide, as well as its potential limitations as a research tool.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide involves the reaction of 4-acetamidobenzyl magnesium chloride with 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a catalyst such as copper iodide. The resulting compound is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide has been used as a pharmacological tool to study the function of certain proteins in the human body. It has been shown to selectively inhibit the activity of the protein HCN1, which is involved in the regulation of neuronal excitability. N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide has also been used to study the function of other proteins such as TRPC6, which is involved in the regulation of calcium signaling in cells.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17(27)25-20-12-14-21(15-13-20)26-23(28)22-16-24(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJYUVIDWQBARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5216691 |
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